Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
New Journal of Chemistry Pub Date: 2010-12-16 DOI: 10.1039/C0NJ00774A
Abstract
Two synthetic methodologies are reported for the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions. Functionalisation of the 4-position of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate (10) to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate (14) was achieved by a C–C Suzuki–Miyaura cross coupling reaction in
Recommended Literature
- [1] The single-crystal Raman spectrum of rhombic sulphur
- [2] Back cover
- [3] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [4] Inside back cover
- [5] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [6] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [7] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone
- [8] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [9] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [10] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14941-53-8